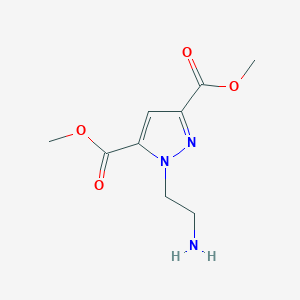![molecular formula C15H10Cl2N2O2 B12939535 (6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 573704-25-3](/img/structure/B12939535.png)
(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an acetic acid moiety attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through a multicomponent condensation reaction. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically occurs in the presence of acetic acid and under reflux conditions for several hours, yielding the desired product with moderate to high efficiency.
Another method involves the use of 1,1’-carbonyldiimidazole in tetrahydrofuran at room temperature, followed by the addition of cyclohexylamine hydrochloride . This approach provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid may involve optimization of the aforementioned synthetic routes to enhance yield and scalability. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease pathways. In the case of its use as a hypnotic agent, it is believed to exert its effects by modulating gamma-aminobutyric acid (GABA) receptors, similar to the mechanism of action of zolpidem .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent used to treat insomnia.
Alpidem: Another hypnotic agent with a similar structure and mechanism of action.
Uniqueness
2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group and acetic acid moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
CAS No. |
573704-25-3 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-11(17)15-18-14(9-4-2-1-3-5-9)12(7-13(20)21)19(15)8-10/h1-6,8H,7H2,(H,20,21) |
InChI Key |
FJSPFFCPOGNEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)


![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)


